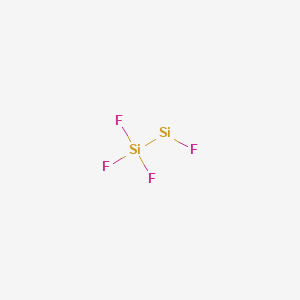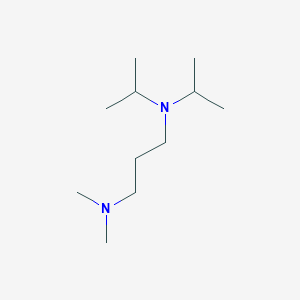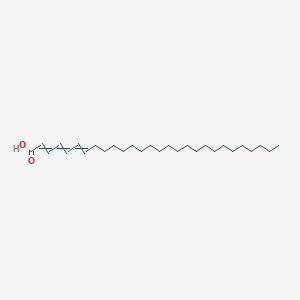
Tetrafluorodisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafluorodisilane is a silicon-based compound with the chemical formula Si2F4 It is a member of the disilane family, characterized by the presence of two silicon atoms bonded together
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrafluorodisilane can be synthesized through the metathesis reaction of tetrachlorodisilane with trimethyltin fluoride in boiling toluene . The reaction proceeds as follows:
Si2Cl4+2Me3SnF→Si2F4+2Me3SnCl
This method yields this compound as a colorless liquid with a melting point close to 0°C.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of halogenodisilanes as precursors. These compounds are known for their high thermal stability and are often used in the synthesis of various silicon-based materials .
Análisis De Reacciones Químicas
Types of Reactions: Tetrafluorodisilane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of disilanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of fluorine atoms.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Major Products Formed:
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Reduction Reactions: Products include disilanes with hydrogen or other substituents replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
Tetrafluorodisilane has several scientific research applications, particularly in the field of materials science and chemical synthesis:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials with unique properties.
Chemical Synthesis: It serves as a reagent in the synthesis of various organosilicon compounds, which are valuable in both academic and industrial research.
Mecanismo De Acción
The mechanism of action of tetrafluorodisilane involves its ability to undergo substitution and reduction reactions. The silicon-fluorine bonds in this compound are relatively strong, but they can be broken under appropriate conditions, allowing for the formation of new silicon-based compounds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Tetrachlorodisilane (Si2Cl4): Similar to tetrafluorodisilane but with chlorine atoms instead of fluorine.
Tetrabromodisilane (Si2Br4): Contains bromine atoms instead of fluorine.
Tetraiododisilane (Si2I4): Contains iodine atoms instead of fluorine.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties compared to its chlorinated, brominated, and iodinated counterparts. The fluorine atoms make this compound more resistant to certain types of chemical reactions, providing it with unique stability and reactivity characteristics .
Propiedades
Fórmula molecular |
F4Si2 |
|---|---|
Peso molecular |
132.16 g/mol |
InChI |
InChI=1S/F4Si2/c1-5-6(2,3)4 |
Clave InChI |
XJNGSBBYHCHOEF-UHFFFAOYSA-N |
SMILES canónico |
F[Si][Si](F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)

![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
methanone](/img/structure/B14291421.png)




![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)


